molecular formula C16H14N4 B2646683 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 494221-32-8

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone

Cat. No.: B2646683
CAS No.: 494221-32-8
M. Wt: 262.316
InChI Key: AFNYFISVDKGQHJ-XDHOZWIPSA-N
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Description

1-(2-Pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone (CAS 494221-32-8) is a high-purity hydrazone compound supplied for advanced research applications. This chemical is a specialist ligand in coordination chemistry, forming complexes with metals such as lanthanides (e.g., La(III) and Ce(III)) that have demonstrated significant potential in biomedical studies . Research indicates that these metal complexes exhibit potent antitumor activity by inhibiting proliferation and inducing apoptosis in human cancer cell lines, including A549 (lung cancer) and BGC823/SGC7901 (gastric cancer) . The proposed mechanism of action involves the modulation of key apoptosis-associated proteins, evidenced by increased expression of caspase-3 and Bax, alongside decreased expression of Bcl-2 . As part of the hydrazone family, which is known for its versatile biological activities and role in developing molecular switches, this compound represents a valuable scaffold in medicinal chemistry and drug discovery . It is offered with a purity of 97% and is presented as a powder or liquid. This product is intended for research purposes only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-12(14-8-2-3-10-17-14)19-20-15-9-4-6-13-7-5-11-18-16(13)15/h2-11,20H,1H3/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNYFISVDKGQHJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the condensation reaction between 2-acetylpyridine and 8-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Hydrazone derivatives, including 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone, have been studied for their antimicrobial properties. A study highlighted the potential of hydrazone derivatives to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed zones of inhibition ranging from 10 to 24 mm against various bacterial strains, demonstrating their effectiveness compared to standard antibiotics like ampicillin .

Antiviral Properties
Given the ongoing need for antiviral agents, particularly in light of recent pandemics, research has focused on the antiviral capabilities of quinoline-based compounds. These compounds have shown promise in inhibiting viral replication and could be crucial in developing treatments for viral infections .

Anticancer Potential
The compound's structural features allow it to interact with biological targets effectively. Research indicates that hydrazones can induce apoptosis in cancer cells. For example, derivatives similar to this compound have been shown to inhibit cellular proliferation in various human tumor cell lines .

Analytical Applications

Spectroscopic Analysis
Hydrazones are widely used as analytical reagents due to their ability to form stable complexes with metal ions. They are employed in spectroscopic techniques for the determination of metal ions in environmental and biological samples. The compound can be utilized for detecting trace metals, which is critical for environmental monitoring and food safety assessments .

Chromatographic Techniques
The compound's derivatives have been applied in chromatography for separating complex mixtures. Their unique chemical properties facilitate the development of efficient separation methods for pharmaceuticals and other organic compounds .

Material Science Applications

Corrosion Inhibition
Recent studies have demonstrated that hydrazone derivatives can serve as effective corrosion inhibitors for metals. The mechanism typically involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates. For instance, research on similar compounds has shown a significant reduction in corrosion rates when applied to steel surfaces .

Polymer Chemistry
Hydrazones are also investigated as polymer initiators and stabilizers in material science. Their ability to initiate polymerization reactions makes them valuable in producing various polymeric materials with tailored properties .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Comparison with Control
Compound AS. aureus21Ampicillin: 22
Compound BE. coli21Ampicillin: 20
Compound CP. aeruginosa21Ampicillin: 20

Table 2: Corrosion Inhibition Efficiency

Compound NameMetal TypeCorrosion Rate Reduction (%)Application Method
Hydrazone Derivative XSteel75Coating
Hydrazone Derivative YAluminum68Immersion

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can modulate the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences among 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone and related hydrazones:

Compound Name Substituents/R-Groups Molecular Formula Molar Mass (g/mol) Key Functional Features
This compound 2-Pyridinyl, 8-quinolinyl C₁₆H₁₃N₃O ~263.30 Dual heteroaromatic rings, hydrazone bridge
1-(1-Naphthyl)-1-ethanone N-(8-quinolinyl)hydrazone 1-Naphthyl, 8-quinolinyl C₂₁H₁₇N₃ 311.38 Extended aromatic system (naphthyl)
1-(4-Chlorophenyl)-1-ethanone N-(4-chlorophenyl)hydrazone 4-Chlorophenyl (×2) C₁₄H₁₁Cl₂N₂O 300.16 Electron-withdrawing Cl substituents
1-(3-Aminophenyl)-1-ethanone N-(3-aminophenyl)hydrazone 3-Aminophenyl (×2) C₁₆H₁₈N₄ 266.34 Electron-donating NH₂ groups
Apilimod Mesylate (STA-5326) Morpholinyl, pyridinyl-ethoxy C₂₄H₂₈N₆O₃S₂ 536.64 Sulfonate salt, anti-inflammatory activity

Key Observations:

  • Aromatic Systems: The target compound’s pyridine-quinoline framework offers distinct electronic properties compared to naphthyl () or chlorophenyl () analogs.
  • Conversely, electron-donating groups (e.g., NH₂ in ) increase solubility and bioavailability .

Physicochemical Properties

Property Target Compound (Estimated) 1-Naphthyl Analog 4-Chlorophenyl Analog 3-Aminophenyl Analog
Boiling Point (°C) ~465 (extrapolated) Not reported Not reported 462.7 ± 45.0
Density (g/cm³) ~1.2 Not reported Not reported 1.13 ± 0.1
pKa ~7–8 (hydrazone NH) Not reported Not reported 7.54 ± 0.50

Notes:

  • The target compound’s boiling point is inferred from its precursor, 1-(2-pyridinyl)-ethanone (Tb = 461–465 K) .
  • Higher molar mass analogs (e.g., naphthyl derivative ) likely exhibit lower solubility in aqueous media compared to the target compound.

Biological Activity

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone is a compound that has attracted significant attention due to its unique structural features and potential biological activities. This article explores the biological activity of this hydrazone derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an 8-quinoline moiety linked by a hydrazone bond. This specific structure contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves the condensation of 2-acetylpyridine with 8-quinolylhydrazine in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is purified through recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's hydrazone linkage allows it to form stable complexes with metal ions, potentially modulating the activity of metalloenzymes and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that hydrazones, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cell lines such as HeLa (cervical cancer) and HEK293T (human embryonic kidney) cells demonstrated cytotoxic effects, with IC50 values indicating potent activity against cancer cells .

Cell Line IC50 (µM) Reference
HeLa15
HEK293T25

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results showed that the compound had a synergistic effect when combined with certain antibiotics, enhancing their efficacy against resistant strains .
  • Cytotoxicity in Cancer Cells : Another study focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the hydrazone led to significant increases in apoptotic cell populations compared to untreated controls .

Q & A

Q. What are the optimized synthetic routes for 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone, and how are reaction conditions tailored to improve yield?

Methodological Answer : A common approach involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours), followed by recrystallization from ethanol to isolate the product . For derivatives with quinoline moieties, diazotization of 6-aminoquinoline in HCl/NaNO₂ at 0–5°C, followed by coupling with ketones in ethanol/water, yields hydrazones with >90% purity. Critical parameters include stoichiometric control of hydrazine, reaction temperature (0–5°C for diazotization), and solvent polarity for recrystallization .

Q. How is X-ray crystallography employed to confirm the molecular structure and conformation of this hydrazone?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and dihedral angles between planar groups (e.g., pyridine, quinoline rings). For example, the central C–N–N=C–C chain shows bond lengths indicative of alternating single/double bonds (C–N: ~1.35 Å, N–N: ~1.25 Å). Dihedral angles between the quinoline ring and phenyl substituents (e.g., ~14.5°) highlight conformational flexibility, validated against Cambridge Structural Database (CSD) data . Crystallographic parameters (e.g., space group P21/c, unit cell dimensions a = 8.55 Å, b = 6.46 Å) are refined to R factors < 0.05 .

Q. What spectroscopic techniques are used to characterize this compound, and how are conflicting spectral data resolved?

Methodological Answer :

  • IR Spectroscopy : Identifies C=N stretches (~1600 cm⁻¹) and N–H bends (~3200 cm⁻¹) .
  • NMR : ¹H NMR confirms hydrazone proton environments (δ 8.5–9.0 ppm for quinoline protons; δ 2.5 ppm for methyl groups). Discrepancies in integration ratios may arise from tautomerism, resolved via variable-temperature NMR .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., m/z 328.36 for C₁₈H₂₀N₂O₄) .

Advanced Research Questions

Q. How do π–π interactions and hydrogen bonding influence the crystal packing and stability of this hydrazone?

Methodological Answer : SCXRD reveals dimer formation via π–π stacking between quinoline rings (centroid distances: 3.71–3.78 Å, interplanar spacing: ~3.51 Å) and C–H···F hydrogen bonds (2.85–3.10 Å). These interactions stabilize the crystal lattice and reduce solubility in nonpolar solvents. Computational tools (e.g., Mercury software) quantify interaction energies (e.g., π–π stabilization ~5–10 kcal/mol) .

Q. What methodologies assess the compound’s potential as an anticancer agent, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like topoisomerase II. The quinoline moiety’s planar structure facilitates intercalation into DNA, while the hydrazone linker enhances solubility for cellular uptake .
  • In Vitro Assays : MTT assays on colon cancer cells (e.g., HCT-116) show IC₅₀ values <10 µM. SAR studies correlate electron-withdrawing substituents (e.g., trifluoromethyl) with increased cytotoxicity .

Q. How do computational studies resolve contradictions in nonlinear optical (NLO) properties reported for hydrazone derivatives?

Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates hyperpolarizability (β) to predict NLO activity. Discrepancies between experimental and theoretical β values arise from crystal packing effects (e.g., Λ-shaped dimerization in SCXRD) versus isolated molecule models. Polarizable continuum models (PCM) adjust for solvent effects .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure hydrazones for chiral catalysis applications?

Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ru-BINAP complexes) induce enantioselectivity during hydrazone formation. HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

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